molecular formula C8H13ClO3 B087209 Ethyl 6-chloro-6-oxohexanoate CAS No. 1071-71-2

Ethyl 6-chloro-6-oxohexanoate

Cat. No.: B087209
CAS No.: 1071-71-2
M. Wt: 192.64 g/mol
InChI Key: VEOZBFFLKPBVIY-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-6-oxohexanoate is an organic compound with the molecular formula C8H13ClO3. It is also known as 6-chloro-6-oxohexanoic acid ethyl ester. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-chloro-6-oxohexanoate can be synthesized through several methods. One common method involves the reaction of monoethyl adipate with sulfur oxychloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity. The reaction produces this compound along with by-products that need to be carefully managed due to their potential environmental impact .

Another method involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst. This reaction is conducted at temperatures ranging from 40 to 100 degrees Celsius for 1 to 10 hours. This method is advantageous due to its high yield, low production cost, and minimal waste generation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous preparation devices that allow for the efficient and safe synthesis of the compound. These devices operate under mild conditions and ensure high yield and reliability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-chloro-6-oxohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-6-oxohexanoate primarily involves its role as an intermediate in the synthesis of thioctic acid. Thioctic acid acts as a cofactor for mitochondrial enzymes involved in energy metabolism. It also has antioxidant properties, neutralizing free radicals and reducing oxidative stress in cells. The molecular targets include enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase .

Comparison with Similar Compounds

Ethyl 6-chloro-6-oxohexanoate can be compared with other similar compounds such as:

This compound is unique due to its specific reactivity profile, particularly in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 6-chloro-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOZBFFLKPBVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147916
Record name Hexanoic acid, 6-chloro-6-oxo-, ethyl ester
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Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-71-2
Record name Hexanoic acid, 6-chloro-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-71-2
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Record name Ethyl 6-chloro-6-oxohexanoate
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Record name Hexanoic acid, 6-chloro-6-oxo-, ethyl ester
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Record name Ethyl 6-chloro-6-oxohexanoate
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Record name ETHYL 6-CHLORO-6-OXOHEXANOATE
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